(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazol-4(5H)-one
Description
This compound features a thiazol-4(5H)-one core substituted with a (Z)-configured pyrazol-4-ylmethylidene group and a 2,6-dimethylmorpholine moiety. The pyrazole ring is further substituted with a 3-chloro-4-propoxyphenyl group and a phenyl group. The 2,6-dimethylmorpholine group may enhance metabolic stability compared to non-methylated morpholine derivatives .
Properties
Molecular Formula |
C28H29ClN4O3S |
|---|---|
Molecular Weight |
537.1 g/mol |
IUPAC Name |
(5Z)-5-[[3-(3-chloro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazol-4-one |
InChI |
InChI=1S/C28H29ClN4O3S/c1-4-12-35-24-11-10-20(13-23(24)29)26-21(17-33(31-26)22-8-6-5-7-9-22)14-25-27(34)30-28(37-25)32-15-18(2)36-19(3)16-32/h5-11,13-14,17-19H,4,12,15-16H2,1-3H3/b25-14- |
InChI Key |
PCQZQCJXNPZBAD-QFEZKATASA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CC(OC(C4)C)C)C5=CC=CC=C5)Cl |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CC(OC(C4)C)C)C5=CC=CC=C5)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Table 1: Key Structural Differences Among Thiazol-4(5H)-one Derivatives
Key Observations :
Key Observations :
- The synthesis of the target compound may face challenges in achieving regioselectivity during pyrazole functionalization and thiazole ring formation.
- Analogs with simpler substituents (e.g., phenylamino groups) are synthesized via straightforward Knoevenagel condensations, whereas the target compound’s complex substituents may require multi-step protocols .
Hypothetical Bioactivity Based on Structural Analogs :
- Anticancer Potential: Compounds with pyrazole-thiazole hybrids (e.g., ) have shown activity in inducing ferroptosis in oral squamous cell carcinoma (OSCC) . The target compound’s chloro- and propoxyphenyl groups may enhance cytotoxicity or selectivity.
- Antimicrobial Properties : Thiazol-4(5H)-ones with substituted benzylidene groups () exhibit insecticidal activity by disrupting metabolic pathways in pests . The target compound’s lipophilic substituents could improve penetration through insect cuticles.
Table 3: Potential Biological Targets and Mechanisms
Physicochemical and Computational Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
